molecular formula C7H14ClN B13425102 cis-2-Azabicyclo[4.2.0]octane hcl

cis-2-Azabicyclo[4.2.0]octane hcl

Cat. No.: B13425102
M. Wt: 147.64 g/mol
InChI Key: VFBUZIVHKLMKOM-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-Azabicyclo[4.2.0]octane hydrochloride: is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for cis-2-Azabicyclo[4.2.0]octane hydrochloride are not extensively documented, the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the nitrogen atom within its structure.

    Substitution Reactions: Substitution reactions can occur at various positions on the bicyclic ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various stereoisomers of cis-2-Azabicyclo[4.2.0]octane derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of cis-2-Azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets, often through the nitrogen atom within its structure. This interaction can modulate various biological pathways, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

(1R,6S)-2-azabicyclo[4.2.0]octane;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-2-6-3-4-7(6)8-5-1;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1

InChI Key

VFBUZIVHKLMKOM-UOERWJHTSA-N

Isomeric SMILES

C1C[C@H]2CC[C@H]2NC1.Cl

Canonical SMILES

C1CC2CCC2NC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.